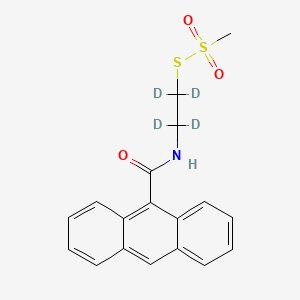

9-Carboxyanthracene MTSEA Amide-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-Carboxyanthracene MTSEA Amide-d4 is a chemical compound that is commonly used in biological research to study protein structure and function . This compound is a fluorescent dye that can be used to label specific sites on a protein, allowing scientists to track the movement and interactions of the protein in real-time .

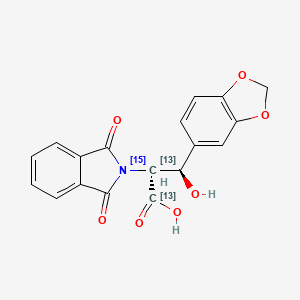

Molecular Structure Analysis

The molecular formula of 9-Carboxyanthracene MTSEA Amide-d4 is C18H13D4NO3S2 . It has a molecular weight of 363.49 . The IUPAC name for this compound is N-(1,1,2,2-tetradeuterio-2-methylsulfonylsulfanylethyl)anthracene-9-carboxamide .Physical And Chemical Properties Analysis

The compound is soluble in water and is commonly used in aqueous solutions . More specific physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Green Synthesis of Amides

Amides serve as crucial building blocks in synthetic organic chemistry due to their wide range of pharmacological applications and usage in the production of various industrial materials. The push towards green chemistry has led to the development of metal-catalyzed synthesis of amides in environmentally friendly aqueous mediums. This approach aims to replace older methods involving carboxylic acid derivatives and amines, making the synthesis process more sustainable and eco-friendly (García-Álvarez, Crochet, & Cadierno, 2013).

Catalytic Amide Formation from Non-activated Carboxylic Acids

The direct catalytic formation of amides from non-activated carboxylic acids and amines is emerging as a critical area of research due to its potential in green chemistry. Catalytic methods, including homogeneous and heterogeneous approaches as well as biocatalysts, offer efficient and selective pathways for amide synthesis. This advancement aligns with the increasing demand for environmentally friendly chemical processes (Lundberg, Tinnis, Selander, & Adolfsson, 2014).

Novel Determination Methods for Carbonyl Groups

Fluorescence labeling has been identified as a promising method for the accurate determination of carbonyl groups in cellulosic materials. This technique, utilizing carbazole-9-carboxylic acid derivatives, allows for detailed profiling of carbonyls relative to the molecular weight of cellulosic materials. It offers a comprehensive and efficient approach for analyzing dissolving pulps and tracking oxidative treatments in pulps, thereby contributing significantly to material science research (Röhrling et al., 2002).

Amide Ligation Processes

The development of convenient amide ligation processes has implications for synthetic chemistry and bioconjugation. Reactions involving thiocarboxylates and isocyanates or isothiocyanates at room temperature present a facile pathway to amide bonds. This method, showcasing good to excellent yields, underscores the versatility and efficiency of amide bond formation in modern organic synthesis (Crich & Sasaki, 2009).

Mechanistic Insights into Amide Formation

Understanding the mechanism of amide formation in aqueous media using carbodiimide is crucial for bioconjugation applications. Studies employing hydrogels and various carboxylic acids have revealed insights into the conditions favoring amide bond formation, including the pH range and the role of cyclizable versus noncyclizable carboxylic acids. This research informs the optimization of bioconjugation strategies in aqueous environments, enhancing the efficiency of amide formation in biological and synthetic contexts (Nakajima & Ikada, 1995).

Safety And Hazards

Zukünftige Richtungen

The compound is a versatile and important tool for studying the fundamental properties of biological molecules and lipid membranes . It is also frequently used as a chemical probe to study the properties of lipid membranes . The compound can be used to measure the thickness and fluidity of a membrane, as well as to detect changes in the lipid composition of a membrane . These applications suggest that 9-Carboxyanthracene MTSEA Amide-d4 will continue to be a valuable tool in biological research.

Eigenschaften

IUPAC Name |

N-(1,1,2,2-tetradeuterio-2-methylsulfonylsulfanylethyl)anthracene-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S2/c1-24(21,22)23-11-10-19-18(20)17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-9,12H,10-11H2,1H3,(H,19,20)/i10D2,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGKTEYJRHJSDP-MKQHWYKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCNC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])SS(=O)(=O)C)NC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Carboxyanthracene MTSEA Amide-d4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-[2-(1H-Imidazol-2-yl)hydrazinylidene]acetic acid](/img/structure/B589409.png)

![(3S,10R,13S,14S,16R)-16-Bromo-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B589415.png)

![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)

![Sodium;2-[2-ethoxyethyl-(2-methyl-1-phenylprop-1-enyl)amino]-2-oxoethanesulfonate](/img/structure/B589421.png)